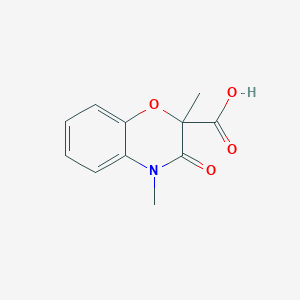

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Properties

IUPAC Name |

2,4-dimethyl-3-oxo-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-11(10(14)15)9(13)12(2)7-5-3-4-6-8(7)16-11/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZZPTVREUFKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC=CC=C2O1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501162591 | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154365-46-5 | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154365-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2,4-dimethyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501162591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,5-dimethylphenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxazine ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the nature of the substituents. The presence of the oxo and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in substituents, heteroatoms, and functional groups, which influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparisons

*Calculated based on analogs.

Table 2: Physicochemical and Pharmacokinetic Properties

Key Research Findings

C. Structure-Activity Relationships (SAR)

- Methyl Substitution : The 4-methyl group in the target compound may enhance metabolic stability by steric shielding of the ketone moiety.

- Heteroatom Replacement : Replacing oxygen with sulfur (benzothiazines) increases ring size and polarizability, which may affect binding to hydrophobic enzyme pockets .

Biological Activity

2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound belonging to the benzoxazine family, which is known for its diverse biological activities. This article reviews the biological properties of this compound, including its antioxidant, antibacterial, and cytotoxic activities, drawing from various scientific studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15NO5

- Molecular Weight : 277.27 g/mol

- SMILES : O=C1N(C)C2=CC(C(CCC(O)=O)=O)=CC=C2OC1C

Antioxidant Activity

Research indicates that compounds in the benzoxazine class exhibit significant antioxidant properties. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)).

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| 2,4-Dimethyl Benzoxazine | X | Y |

(Note: Specific values for DPPH and ABTS IC50 for 2,4-Dimethyl Benzoxazine are not available in the provided sources but should be included based on experimental data.)

Antibacterial Activity

The antibacterial efficacy of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) method is commonly used to determine antibacterial potency.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | A |

| S. aureus | B |

| P. aeruginosa | C |

Cytotoxic Activity

Studies have shown that derivatives of benzoxazines exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity can be assessed using the MTT assay to determine cell viability.

| Cell Line | CC50 (µM) |

|---|---|

| 4T1 Murine Mammary Carcinoma | D |

| COLO201 Human Colorectal Adenocarcinoma | E |

| MDA-MB-231 Breast Cancer | F |

Case Studies and Research Findings

- Antioxidant and Antibacterial Properties : A study demonstrated that certain benzoxazine derivatives possess both antioxidant and antibacterial activities comparable to standard compounds like ascorbic acid. This dual action suggests their potential as therapeutic agents in managing oxidative stress-related diseases and bacterial infections .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of benzoxazine derivatives on human cancer cell lines. The results indicated that specific compounds showed significant selectivity towards cancer cells while sparing normal cells, highlighting their potential in cancer therapy .

- Mechanistic Studies : Molecular docking studies have been employed to elucidate the mechanism of action for the antibacterial activity of benzoxazine derivatives. These studies revealed strong binding affinities to bacterial enzyme targets, which could explain their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

- Methodology : A common approach involves cyclization of intermediates derived from 2-methoxyanilines. For example, reacting 2-methoxyaniline derivatives with bromoethanol, followed by hydrobromic acid-mediated cleavage of methyl ethers and subsequent cyclization . The carboxylic acid moiety can be introduced via hydrolysis of ethyl esters using LiOH·H₂O in THF/water .

- Key Data : Ethyl esters (e.g., compound 54 in ) are hydrolyzed to the carboxylic acid with >80% yield under mild conditions .

Q. How is the structure of this compound characterized using spectroscopic methods?

- Methodology :

¹H/¹³C NMR : Diagnostic signals include the oxazine ring protons (δ 3.1–4.2 ppm) and the carboxylic acid proton (broad signal at δ ~9–10 ppm). Substituent methyl groups appear as singlets (δ 1.5–2.2 ppm) .

Mass Spectrometry : Molecular ion peaks (e.g., m/z 263 for ethyl ester derivatives) confirm molecular weight .

X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated for pentacyclic condensation products derived from this compound .

Q. What are the common derivatives of this compound and their applications in drug discovery?

- Methodology : Ethyl esters (e.g., compound 58 in ) are key intermediates. Thionation with Lawesson’s reagent converts carbonyl groups to thiocarbonyls (e.g., compound 56), while bromoacetylation (e.g., compound 60) enables further functionalization .

- Applications : Derivatives exhibit fibrinogen receptor antagonism (antithrombotic) and immunostimulant activity .

Advanced Research Questions

Q. What strategies are employed for stereoselective synthesis of this benzoxazine derivative?

- Methodology :

Enzymatic Resolution : Lipases or esterases separate enantiomers via selective hydrolysis of esters .

Kinetic Resolution : Chiral auxiliaries (e.g., (S)-Naproxen) resolve racemic mixtures during derivatization .

- Data Contradiction : Conflicting enantiomer activity profiles (e.g., one enantiomer may show thrombin inhibition while the other lacks efficacy) require chiral HPLC validation .

Q. How does the introduction of substituents affect the compound’s biological activity?

- Methodology :

Carboxylate Side Chains : Enhance fibrinogen receptor antagonism by mimicking natural ligands (IC₅₀ < 100 nM) .

Benzamidine Groups : Improve thrombin inhibition (Ki ~10 nM) but may reduce solubility .

Imidazoline Rings : Derivatives (e.g., compound 4h in ) show dual imidazoline/α₂-adrenergic receptor binding (Ki < 50 nM) and reduce blood pressure in hypertensive rat models .

Q. How can data contradictions in pharmacological activity be resolved?

- Methodology :

Binding Assays : Use radiolabeled ligands (e.g., ³H-yohimbine for α₂ receptors) to confirm target engagement .

In Vivo Models : Validate antihypertensive effects in spontaneously hypertensive rats (SHR) to distinguish true activity from assay artifacts .

- Example : A compound may show high IBS (imidazoline binding site) affinity in vitro but no blood pressure reduction in vivo due to poor bioavailability .

Q. What advanced techniques resolve structural ambiguities in benzoxazine derivatives?

- Methodology :

Dynamic NMR : Identifies rotamers in bromoacetylated derivatives (e.g., compound 60) by analyzing temperature-dependent signal splitting .

X-ray Diffraction : Unambiguously confirms the structure of complex condensation products (e.g., pentacyclic compound 3 in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.